3-Amino-4-methyl-N-propylbenzamide

Catalog No.
S3442011
CAS No.
76765-61-2
M.F
C11H16N2O
M. Wt
192.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-methyl-N-propylbenzamide

CAS Number

76765-61-2

Product Name

3-Amino-4-methyl-N-propylbenzamide

IUPAC Name

3-amino-4-methyl-N-propylbenzamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h4-5,7H,3,6,12H2,1-2H3,(H,13,14)

InChI Key

WKCKYTBTONLULO-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)N

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)N

Peptide Cyclization Using 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker

Specific Scientific Field:
Summary of Application:
Experimental Procedure:
Results and Outcomes:

Antibacterial and Antioxidant Activities of 3-Amino-4-methyl-N-propylbenzamide Derivatives

Specific Scientific Field:
Summary of Application:
Experimental Procedure:
Results and Outcomes:

3-Amino-4-methyl-N-propylbenzamide is an organic compound with the molecular formula C11H16N2OC_{11}H_{16}N_{2}O and a molecular weight of 192.26 g/mol. It consists of a benzamide structure where an amino group and a methyl group are positioned at the 3 and 4 positions, respectively, while a propyl group is attached to the nitrogen atom of the amide functional group. This compound is recognized for its potential applications in various fields, including medicinal chemistry and biochemistry.

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Oxidation and Reduction: The compound can be oxidized to yield nitroso or nitro derivatives, or reduced to form primary or secondary amines.
  • Coupling Reactions: The amino group can engage in coupling reactions with diazonium salts, leading to the formation of azo compounds.

Common reagents include alkyl halides for substitution and oxidizing agents like potassium permanganate for oxidation processes.

Research indicates that 3-amino-4-methyl-N-propylbenzamide may exhibit various biological activities. It has been explored for its potential as a biochemical probe in enzyme studies and protein interactions. Additionally, preliminary investigations suggest it may possess anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic applications.

The synthesis of 3-amino-4-methyl-N-propylbenzamide can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 4-methylbenzoic acid.
  • Reagents: Common reagents used include thionyl chloride for converting carboxylic acids to acyl chlorides, followed by reaction with propylamine.
  • Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform to facilitate the formation of the amide bond.

Purification steps often involve recrystallization or chromatography to achieve high purity yields.

3-Amino-4-methyl-N-propylbenzamide has several notable applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Biochemical Research: The compound is utilized in studies investigating enzyme mechanisms and protein interactions.
  • Material Science: It may be involved in developing specialty chemicals and materials due to its unique chemical properties.

Studies on the interactions of 3-amino-4-methyl-N-propylbenzamide with biological targets have shown that it can bind effectively to certain enzymes and receptors. The amino group facilitates hydrogen bonding with active sites, while the propyl group may enhance lipophilicity, improving membrane permeability. These interactions are crucial for understanding its potential therapeutic effects.

Several compounds share structural similarities with 3-amino-4-methyl-N-propylbenzamide, including:

  • 2-Amino-5-chloro-N-methylbenzamide
  • 3-Chloro-N-methylbenzamide
  • 4-Amino-N-isopropyl-3-methylbenzamide
  • 4-Amino-N-methylbenzamide

Uniqueness

The uniqueness of 3-amino-4-methyl-N-propylbenzamide lies in its specific arrangement of functional groups. The positioning of the amino and methyl groups significantly influences its reactivity and biological activity compared to its analogs. This distinct structural configuration may confer unique pharmacological properties that are not present in similar compounds, making it a valuable subject for further research in medicinal chemistry and biochemistry.

XLogP3

1.8

Dates

Last modified: 04-15-2024

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